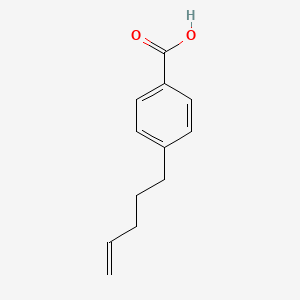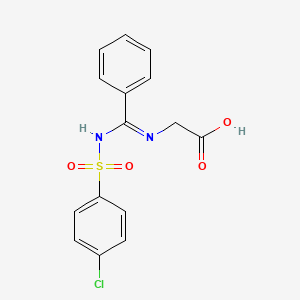
4-(Pent-4-en-1-yl)benzoic acid
Übersicht
Beschreibung
4-(Pent-4-en-1-yl)benzoic acid is an organic compound with the molecular formula C12H14O2. It belongs to the family of benzoic acids and is characterized by a benzene ring substituted with a pent-4-en-1-yl group at the para position and a carboxylic acid group. This compound is a white crystalline powder that is soluble in organic solvents but insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pent-4-en-1-yl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with 4-pentenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Pent-4-en-1-yl)benzoic acid undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Corresponding carboxylic acids or ketones
-
Reduction:
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous conditions
Products: Alcohols or alkanes
-
Substitution:
Reagents: Halogens (e.g., bromine, chlorine)
Conditions: Presence of a catalyst or under UV light
Products: Halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Bromine in the presence of iron (III) bromide
Major Products:
Oxidation: this compound can be oxidized to form 4-(Pent-4-en-1-yl)benzaldehyde or this compound derivatives.
Reduction: Reduction can yield 4-(Pent-4-en-1-yl)benzyl alcohol.
Substitution: Halogenated derivatives such as 4-(Pent-4-en-1-yl)-2-bromobenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-(Pent-4-en-1-yl)benzoic acid has diverse applications in scientific research:
-
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
-
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
-
Medicine:
- Investigated for its potential therapeutic properties.
- Used in the development of pharmaceutical compounds.
-
Industry:
- Employed in the production of specialty chemicals.
- Used as a precursor in the manufacture of polymers and resins .
Wirkmechanismus
The mechanism of action of 4-(Pent-4-en-1-yl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the pent-4-en-1-yl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. The exact molecular pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 4-(Pent-1-en-1-yl)benzoic acid
- 4-(But-3-en-1-yl)benzoic acid
- 4-(Hex-5-en-1-yl)benzoic acid
Comparison: 4-(Pent-4-en-1-yl)benzoic acid is unique due to the position of the double bond in the pentenyl group. This structural feature can influence its reactivity and interactions compared to similar compounds. For instance, 4-(Pent-1-en-1-yl)benzoic acid has the double bond at a different position, which may result in different chemical and biological properties .
Eigenschaften
IUPAC Name |
4-pent-4-enylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h2,6-9H,1,3-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVICKEGWUPLISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]piperidin-4-yl]-4-fluorobenzamide](/img/structure/B2720277.png)

![N-(2,4-difluorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2720282.png)

![4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2720286.png)
![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/new.no-structure.jpg)


![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2720292.png)
![5-(3,5-dimethoxybenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2720293.png)



